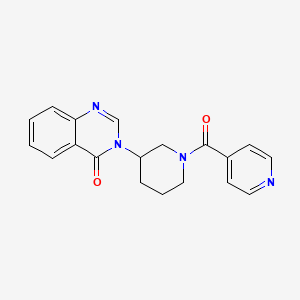

3-(1-isonicotinoylpiperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-(pyridine-4-carbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-18(14-7-9-20-10-8-14)22-11-3-4-15(12-22)23-13-21-17-6-2-1-5-16(17)19(23)25/h1-2,5-10,13,15H,3-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWERQRHZJGQUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=NC=C2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-isonicotinoylpiperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone core.

Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

Attachment of the Isonicotinoyl Group: The final step involves the acylation of the piperidine nitrogen with isonicotinoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(1-isonicotinoylpiperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-(1-isonicotinoylpiperidin-3-yl)quinazolin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-isonicotinoylpiperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes involved in disease processes.

Comparison with Similar Compounds

Antihypertensive Activity

Quinazolinone derivatives with α1-adrenergic receptor blocking properties are well-documented. For example:

- Compound 23 : 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one.

- Compound 24 : 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one.

Both compounds demonstrated potent antihypertensive activity in adrenaline-induced hypertensive rats, comparable to prazosin, a clinically used α1-blocker. Their efficacy is attributed to the chloro-substituted quinazolinone core and bulky aromatic substituents at position 2, which enhance receptor binding .

Comparison with Target Compound: The target compound’s isonicotinoylpiperidinyl group introduces a pyridine ring, which may modulate receptor affinity differently compared to the dihydroisoxazolylphenyl groups in Compounds 23 and 23.

Carbonic Anhydrase (CA) Inhibition

SAR studies on CA inhibitors highlight the role of substituents at position 2:

- Aliphatic-thio derivatives (e.g., Compounds 2–4, 12): KI values of 6.4–14.2 nM for hCA II and 7.1–12.6 nM for hCA IX.

- Benzylthio derivatives (e.g., Compounds 5–11, 13): Lower activity (KI = 19.3–173.4 nM), attributed to steric hindrance from aromatic groups .

However, its isonicotinoyl moiety could interact with CA active sites via hydrogen bonding, similar to electron-withdrawing groups (e.g., 4-Cl, 4-F) in benzylthio derivatives .

Antibacterial Activity

Quinazolinones with halogen or methoxy substituents exhibit notable antibacterial effects:

- Compound 9a: 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one.

- Compound 9h: 3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one.

These compounds showed inhibition zones of 1.0–1.4 cm against Proteus vulgaris and Bacillus subtilis, outperforming ampicillin in some cases .

Comparison with Target Compound: The isonicotinoyl group, a pyridine derivative, may enhance antibacterial activity through π-π stacking with bacterial enzyme targets, analogous to fluorophenyl or chlorophenyl groups in Compounds 9a and 9h .

Analgesic and Opioid Receptor Activity

A quinazolinone fused with a dihydroimidazole ring (3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one) demonstrated µ-opioid receptor (µOR) binding via docking studies, with interactions comparable to morphine and fentanyl .

Comparison with Target Compound :

The target compound’s piperidinyl group may facilitate µOR binding through hydrophobic interactions, though its lack of a fused heterocycle could reduce affinity compared to the dihydroimidazo derivative .

Acetylcholinesterase (AChE) Inhibition and Anticancer Activity

- N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines : Showed AChE inhibitory activity.

Comparison with Target Compound: The isonicotinoyl group’s polarity may enhance AChE binding, while the piperidine ring could improve bioavailability, similar to benzylpiperidinyl derivatives .

Structural and Pharmacokinetic Considerations

Key Observations :

- Piperidine vs. Dihydroisoxazole : Piperidine enhances CNS penetration, while dihydroisoxazole improves α1-blocking efficacy.

- Aliphatic-thio vs. Aromatic Groups : Aliphatic chains optimize CA inhibition, whereas aromatic groups favor antibacterial activity.

Biological Activity

3-(1-Isonicotinoylpiperidin-3-yl)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. Quinazoline derivatives, including this compound, are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of isonicotinoyl derivatives with quinazolinones. The reaction conditions can significantly affect the yield and purity of the product. A common method includes refluxing isonicotinoyl chloride with piperidine followed by cyclization to form the quinazolinone structure.

Anticancer Properties

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of quinazolin-4(3H)-one derivatives were tested against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The compound this compound showed an IC50 value comparable to established chemotherapeutics like lapatinib, indicating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | MCF-7 | X.XX | Similar to lapatinib |

| 2i (reference) | A2780 | 0.14 ± 0.03 | Stronger than lapatinib |

Anti-inflammatory Activity

Quinazoline derivatives are also being explored for their anti-inflammatory properties. The compound has been evaluated in carrageenan-induced paw edema models, demonstrating significant inhibition of inflammation markers such as TNF-α and PGE-2. The structure-function relationship indicates that modifications on the quinazoline scaffold can enhance anti-inflammatory activity .

The biological activity of this compound is mediated through several mechanisms:

- Tyrosine Kinase Inhibition : Quinazoline derivatives often act as inhibitors of multiple tyrosine kinases (e.g., CDK2, HER2, EGFR). The compound has shown non-competitive inhibition against CDK2 and competitive inhibition against EGFR, suggesting a mechanism that interferes with tumor cell proliferation .

- Modulation of Inflammatory Pathways : By inhibiting key inflammatory mediators, this compound may reduce inflammation in various models, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives:

- Breast Cancer Study : A study involving the treatment of MCF-7 cells with various quinazoline derivatives showed that compounds similar to this compound exhibited IC50 values significantly lower than traditional treatments, indicating enhanced potency .

- Inflammation Model : In a carrageenan-induced paw edema model, compounds were tested for their ability to inhibit swelling and inflammatory cytokine production. The results indicated that modifications to the quinazoline structure could lead to improved anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.